Cas no 74494-52-3 (2-(3-piperidyl)acetic acid)

2-(3-Piperidyl)acetic acid is a versatile organic compound featuring a piperidine ring linked to an acetic acid moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients with tailored biological properties. Its reactive carboxylic acid group enables facile derivatization, while the piperidine scaffold contributes to enhanced bioavailability and binding affinity in target molecules. The compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. It is commonly employed in the preparation of chiral building blocks, peptidomimetics, and other bioactive compounds, offering researchers a reliable and efficient synthetic pathway.
2-(3-piperidyl)acetic acid structure
2-(3-piperidyl)acetic acid structure
Product Name:2-(3-piperidyl)acetic acid
CAS No:74494-52-3
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD06410646
CID:90635
PubChem ID:283696
Update Time:2025-06-13

2-(3-piperidyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Piperidin-3-yl)acetic acid
    • 3-Piperidineacetic Acid-d11
    • 2-piperidin-3-ylacetic acid
    • 3-Piperidine acetic acid
    • (Piperidin-3-yl)acetic acid
    • NSC 138735
    • 3-Piperidineacetic acid
    • Piperidin-3-yl-acetic acid
    • piperidin-3-ylacetic acid
    • 2-(3-piperidyl)acetic acid
    • 3-PIPERIDINYLACETIC ACID
    • 3-Piperidineacetic acid hydrochloride
    • (R)-Piperidine-3-acetic Acid
    • Piperidine-3-acetic acid
    • WKXRHAACRPUBIC-UHFFFAOYSA-N
    • 2-(Piperidin-3-yl);acetic acid
    • NSC138735
    • 74494-52-3
    • 1260609-67-3
    • MFCD13190257
    • NSC-138735
    • A865882
    • (R)-Piperidine-3-aceticAcid
    • SCHEMBL1225755
    • AS-31697
    • DTXSID00300759
    • MFCD06410646
    • AKOS011984407
    • AB70074
    • FT-0727448
    • PB14441
    • AB70075
    • AM101219
    • SY002542
    • SY129460
    • 3-PIPERIDINEACETICACID
    • F8887-4005
    • EN300-64771
    • CS-0037060
    • 2-[(3S)-3-piperidyl]acetic acid
    • 1260587-80-1
    • DB-074830
    • DTXCID60251894
    • MDL: MFCD06410646
    • Inchi: 1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)
    • InChI Key: WKXRHAACRPUBIC-UHFFFAOYSA-N
    • SMILES: OC(CC1CNCCC1)=O

Computed Properties

  • Exact Mass: 143.09500
  • Monoisotopic Mass: 143.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -2.2

Experimental Properties

  • Density: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 276-278 ºC
  • Boiling Point: 286.8±13.0 ºC (760 Torr),
  • Flash Point: 127.3±19.8 ºC,
  • Refractive Index: 1.465
  • Solubility: Soluble (162 g/l) (25 º C),
  • PSA: 49.33000
  • LogP: 0.78950

2-(3-piperidyl)acetic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3-piperidyl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0475-1g
Piperidin-3-yl-acetic acid
74494-52-3 98%
1g
279.85CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0475-5g
Piperidin-3-yl-acetic acid
74494-52-3 98%
5g
831.08CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0475-25g
Piperidin-3-yl-acetic acid
74494-52-3 98%
25g
2756.14CNY 2021-05-07
Alichem
A129003927-5g
2-(Piperidin-3-yl)acetic acid
74494-52-3 95%
5g
$330.00 2023-09-01
Alichem
A129003927-25g
2-(Piperidin-3-yl)acetic acid
74494-52-3 95%
25g
$714.00 2023-09-01
Chemenu
CM108546-5g
2-(piperidin-3-yl)acetic acid
74494-52-3 97%
5g
$204 2021-08-06
Chemenu
CM108546-10g
2-(piperidin-3-yl)acetic acid
74494-52-3 97%
10g
$308 2021-08-06
Chemenu
CM108546-25g
2-(piperidin-3-yl)acetic acid
74494-52-3 97%
25g
$616 2021-08-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06672-10g
2-(piperidin-3-yl)acetic acid
74494-52-3 95%
10g
$245 2023-09-07
Chemenu
CM108546-5g
2-(piperidin-3-yl)acetic acid
74494-52-3 97%
5g
$174 2023-03-07

2-(3-piperidyl)acetic acid Production Method

2-(3-piperidyl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:74494-52-3)2-(3-piperidyl)acetic acid
Order Number:A865882
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:56
Price ($):482.0
Email:sales@amadischem.com

Additional information on 2-(3-piperidyl)acetic acid

Introduction to 2-(3-piperidyl)acetic acid (CAS No. 74494-52-3) and Its Emerging Applications in Chemical and Pharmaceutical Research

2-(3-piperidyl)acetic acid, identified by the chemical abstracts service number 74494-52-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a piperidine moiety linked to an acetic acid backbone, has garnered attention due to its versatile structural properties and potential biological activities. The piperidine ring, a six-membered heterocyclic amine, introduces unique electronic and steric characteristics that make this molecule a valuable scaffold for drug discovery and material science applications.

The chemical structure of 2-(3-piperidyl)acetic acid can be represented as C₇H₁₃NO₂, with the piperidine nitrogen playing a crucial role in modulating the compound's reactivity and interaction with biological targets. This structural motif has been extensively explored in medicinal chemistry for its ability to enhance binding affinity and metabolic stability in drug candidates. The acetic acid side chain further contributes to the molecule's solubility and pharmacokinetic properties, making it an attractive intermediate in synthetic chemistry.

In recent years, 2-(3-piperidyl)acetic acid has been investigated for its potential applications in the development of novel therapeutic agents. The piperidine scaffold is known to be present in several FDA-approved drugs, owing to its favorable pharmacological profile. For instance, it has been utilized in the synthesis of kinase inhibitors, where the nitrogen atom of the piperidine ring can form hydrogen bonds or coordinate with metal ions, enhancing binding specificity. Additionally, modifications of this scaffold have led to compounds with improved efficacy and reduced side effects in clinical trials.

One of the most compelling aspects of 2-(3-piperidyl)acetic acid is its role as a building block in peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity. The introduction of a piperidine ring into peptidomimetics can improve their binding affinity to target proteins and enhance their bioavailability. Recent studies have demonstrated that derivatives of 2-(3-piperidyl)acetic acid exhibit promising activity against targets involved in cancer progression, inflammation, and neurodegenerative diseases.

The synthesis of 2-(3-piperidyl)acetic acid (CAS No. 74494-52-3) typically involves multi-step organic reactions, starting from commercially available precursors such as 3-piperidinecarboxaldehyde. The condensation of this aldehyde with sodium borohydride or other reducing agents followed by hydrolysis yields the desired acetic acid derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

From a computational chemistry perspective, 2-(3-piperidyl)acetic acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have revealed that the piperidine nitrogen is highly polarizable, allowing it to engage in multiple non-covalent interactions with receptor sites. These insights have guided the design of next-generation analogs with enhanced pharmacological properties.

The pharmaceutical industry has also explored 2-(3-piperidyl)acetic acid as a precursor for central nervous system (CNS) drugs. Piperidine derivatives are known to cross the blood-brain barrier efficiently, making them suitable for treating neurological disorders. Recent preclinical studies have shown that certain analogs of this compound exhibit antipsychotic and antidepressant effects by modulating neurotransmitter systems such as dopamine and serotonin.

Beyond pharmaceutical applications, 2-(3-piperidyl)acetic acid has found utility in material science. Its ability to form coordination complexes with metal ions has been exploited in the development of catalysts and functional materials. For example, complexes formed between this compound and transition metals like palladium or copper have shown catalytic activity in organic transformations.

The environmental impact of synthesizing and utilizing 2-(3-piperidyl)acetic acid (CAS No. 74494-52-3) is another area of growing interest. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste generation and energy consumption. For instance, biocatalytic methods using enzymes have been investigated as alternative approaches to traditional chemical synthesis.

In conclusion,2-(3-piperidyl)acetic acid represents a versatile compound with broad applications across chemical research and drug development. Its unique structural features make it an invaluable scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic possibilities,2-(3-piperidyl)acetic acid is poised to remain at the forefront of medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:74494-52-3)2-(3-piperidyl)acetic acid
A865882
Purity:99%
Quantity:25g
Price ($):482.0
Email